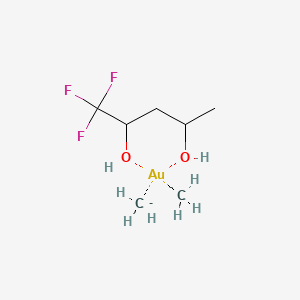
Carbanide;gold;1,1,1-trifluoropentane-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Dimethyl(trifluoroacetylacetonate)gold(III) is synthesized through the reaction of gold(III) chloride with dimethyl(trifluoroacetylacetonate) in an inert atmosphere . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities .
Analyse Des Réactions Chimiques
Dimethyl(trifluoroacetylacetonate)gold(III) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form gold(III) oxide under specific conditions.
Reduction: It can be reduced to gold(0) using reducing agents like hydrazine.
Substitution: Dimethyl(trifluoroacetylacetonate)gold(III) can undergo ligand exchange reactions with other ligands such as phosphines.
Common reagents used in these reactions include oxidizing agents like oxygen, reducing agents like hydrazine, and ligands like triphenylphosphine . The major products formed from these reactions are gold(III) oxide, elemental gold, and various gold-ligand complexes .
Applications De Recherche Scientifique
Dimethyl(trifluoroacetylacetonate)gold(III) has several scientific research applications:
Chemistry: It is used as a precursor in MOCVD processes to deposit thin films of gold on various substrates.
Biology: This compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Industry: It is used in the electronics industry for the fabrication of gold-based conductive films.
Mécanisme D'action
The mechanism of action of dimethyl(trifluoroacetylacetonate)gold(III) involves its ability to act as a precursor in MOCVD processes. In these processes, the compound decomposes at high temperatures to release gold atoms, which then deposit onto a substrate to form a thin film . The molecular targets and pathways involved in its antimicrobial and potential medicinal applications are still under investigation .
Comparaison Avec Des Composés Similaires
Dimethyl(trifluoroacetylacetonate)gold(III) is unique due to its high volatility and stability, making it an ideal precursor for MOCVD processes . Similar compounds include:
Triphenylphosphinegold(I): Used in similar applications but has different ligand properties.
Bis(trifluoromethanesulfonyl)imidate platinum(II): Another metal-organic compound used in MOCVD.
Hexafluoroacetylacetonate platinum(II): Used for similar purposes but with platinum instead of gold.
These compounds share similar applications but differ in their chemical properties and the metals they contain .
Propriétés
Formule moléculaire |
C7H15AuF3O2-2 |
|---|---|
Poids moléculaire |
385.15 g/mol |
Nom IUPAC |
carbanide;gold;1,1,1-trifluoropentane-2,4-diol |
InChI |
InChI=1S/C5H9F3O2.2CH3.Au/c1-3(9)2-4(10)5(6,7)8;;;/h3-4,9-10H,2H2,1H3;2*1H3;/q;2*-1; |
Clé InChI |
AGWPJEJBDYAQKN-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].[CH3-].CC(CC(C(F)(F)F)O)O.[Au] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


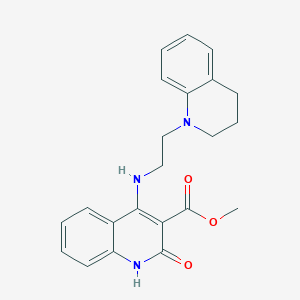
![3-butyl-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14101569.png)
![N-(2,5-dimethylphenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14101570.png)
![(1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane](/img/structure/B14101592.png)
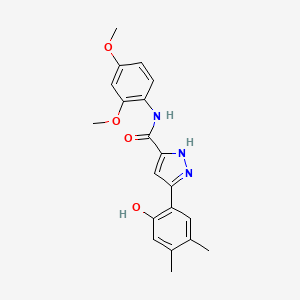
![1-(3-Bromophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101602.png)

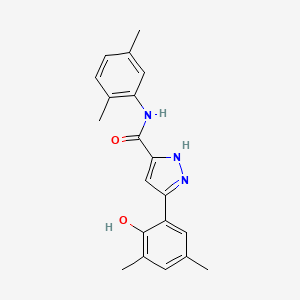
![1-(4-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101632.png)
![2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14101637.png)
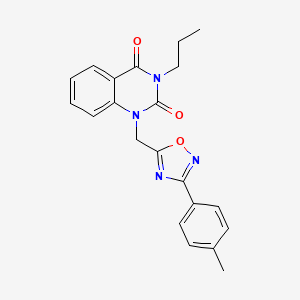
![tetrapotassium;[(2S,3R,4S,5R,6R)-2-methoxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate](/img/structure/B14101645.png)
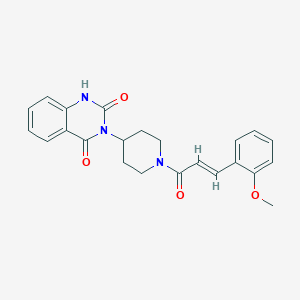
![3-(4-chlorophenyl)-7-methoxy-1,5-dimethyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B14101666.png)
